molecular formula C9H10N2O7S B13745105 2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic acid CAS No. 13059-46-6

2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic acid

Cat. No.: B13745105
CAS No.: 13059-46-6
M. Wt: 290.25 g/mol
InChI Key: OSIGDRSNJYXSDV-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic acid is an organic compound with the molecular formula C9H10N2O7S. It is characterized by the presence of three methyl groups, two nitro groups, and a sulfonic acid group attached to a benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic acid typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring optimal reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The nitro groups and sulfonic acid group can participate in electrophilic and nucleophilic substitution reactions.

    Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

    Reduction: Formation of 2,4,5-Trimethyl-3,6-diaminobenzene-1-sulfonic acid.

    Oxidation: Formation of 2,4,5-Trimethyl-3,6-dinitrobenzoic acid.

Scientific Research Applications

2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic acid involves its interaction with various molecular targets:

    Electrophilic Substitution: The nitro groups act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack.

    Reduction: The nitro groups can be reduced to amines, which can further participate in various biochemical pathways.

    Oxidation: The methyl groups can be oxidized, leading to the formation of carboxylic acids that can interact with different biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of three methyl groups and two nitro groups in specific positions on the benzene ring makes it a valuable compound for targeted chemical reactions and industrial applications.

Properties

CAS No.

13059-46-6

Molecular Formula

C9H10N2O7S

Molecular Weight

290.25 g/mol

IUPAC Name

2,4,5-trimethyl-3,6-dinitrobenzenesulfonic acid

InChI

InChI=1S/C9H10N2O7S/c1-4-5(2)8(11(14)15)9(19(16,17)18)6(3)7(4)10(12)13/h1-3H3,(H,16,17,18)

InChI Key

OSIGDRSNJYXSDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)S(=O)(=O)O)[N+](=O)[O-])C

Origin of Product

United States

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